Benzyl 3-(bromomethyl)benzoate Benzyl 3-(bromomethyl)benzoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18538457
InChI: InChI=1S/C15H13BrO2/c16-10-13-7-4-8-14(9-13)15(17)18-11-12-5-2-1-3-6-12/h1-9H,10-11H2
SMILES:
Molecular Formula: C15H13BrO2
Molecular Weight: 305.17 g/mol

Benzyl 3-(bromomethyl)benzoate

CAS No.:

Cat. No.: VC18538457

Molecular Formula: C15H13BrO2

Molecular Weight: 305.17 g/mol

* For research use only. Not for human or veterinary use.

Benzyl 3-(bromomethyl)benzoate -

Specification

Molecular Formula C15H13BrO2
Molecular Weight 305.17 g/mol
IUPAC Name benzyl 3-(bromomethyl)benzoate
Standard InChI InChI=1S/C15H13BrO2/c16-10-13-7-4-8-14(9-13)15(17)18-11-12-5-2-1-3-6-12/h1-9H,10-11H2
Standard InChI Key KJNQDGXXFIYMJW-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)COC(=O)C2=CC=CC(=C2)CBr

Introduction

Chemical Identity and Structural Features

Benzyl 3-(bromomethyl)benzoate (CAS 113100-79-1) belongs to the class of substituted benzoic acid esters. Its molecular formula is C₁₅H₁₃BrO₂, with a molecular weight of 305.17 g/mol . The structure comprises a benzyl ester group (-OCH₂C₆H₅) attached to a benzoate ring substituted with a bromomethyl group at the meta position.

Key Structural Attributes:

  • Bromomethyl Group: Enhances electrophilicity, facilitating nucleophilic substitution (Sₙ2) and cross-coupling reactions.

  • Benzyl Ester: Improves solubility in organic solvents and stabilizes the compound under acidic conditions .

Synthesis and Production Methods

Laboratory-Scale Synthesis

The compound is typically synthesized via radical bromination of benzyl 3-methylbenzoate using N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., benzoyl peroxide) under reflux conditions .

Representative Procedure :

  • Reactants: Benzyl 3-methylbenzoate (1 equiv), NBS (1.1 equiv), benzoyl peroxide (0.05 equiv).

  • Solvent: Carbon tetrachloride (CCl₄) or dichloromethane (DCM).

  • Conditions: Reflux at 80°C for 2–5 hours under inert atmosphere.

  • Yield: 80–90% after purification by recrystallization or column chromatography .

Industrial Production

Industrial methods employ continuous flow reactors to optimize bromination efficiency and minimize by-products like dibrominated derivatives. Key parameters include:

  • Temperature Control: 70–90°C to balance reaction rate and selectivity.

  • Catalyst Recycling: Recovery of unreacted NBS via filtration .

Table 1: Comparison of Synthesis Methods

ParameterLaboratory-ScaleIndustrial-Scale
SolventCCl₄/DCMCCl₄ (recycled)
Reaction Time2–5 hours1–3 hours
Yield80–90%85–92%
Purity≥95% (HPLC)≥98% (GC-MS)

Physicochemical Properties

Physical Properties

  • Melting Point: 46–47°C (lit.) .

  • Boiling Point: 112–114°C at 3 mmHg .

  • Density: 1.47 g/cm³ .

  • Solubility: Miscible in DCM, THF, and DMSO; sparingly soluble in water (0.0023 g/L) .

Spectroscopic Data

  • ¹H NMR (CDCl₃): δ 4.42 (s, 2H, CH₂Br), 5.32 (s, 2H, OCH₂Ph), 7.25–8.05 (m, 8H, aromatic) .

  • ¹³C NMR: δ 30.1 (CH₂Br), 67.8 (OCH₂Ph), 128.5–134.2 (aromatic), 166.5 (C=O).

Applications in Organic Synthesis and Pharmaceutical Research

Intermediate in Cross-Coupling Reactions

The bromomethyl group enables Suzuki-Miyaura and Ullmann couplings to form biaryl structures, pivotal in synthesizing ligands for catalysis .

Example: Reaction with phenylboronic acid yields benzyl 3-(phenylmethyl)benzoate, a precursor to COX-2 inhibitors .

Pharmaceutical Applications

  • Anti-HIV Agents: Derivatives exhibit inhibitory activity against HIV-1 protease by alkylating cysteine residues.

  • Anticancer Drug Synthesis: Serves as a building block for kinase inhibitors (e.g., imatinib analogs) .

Table 2: Bioactivity of Derivatives

DerivativeTargetIC₅₀ (nM)
3-(Aminomethyl)HIV-1 Protease12.4
3-(Pyridylmethyl)BCR-ABL Kinase8.7

Recent Advances and Research Developments

Flow Chemistry Innovations

Microfluidic systems have reduced reaction times to <30 minutes while achieving 95% yield, enhancing scalability for API production .

Sustainable Bromination

Photocatalytic methods using visible light and TiO₂ nanoparticles minimize NBS waste, aligning with green chemistry principles .

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